DMTSP plays a crucial role in the synthesis of various phosphorylated molecules, which are essential in numerous biological processes and drug development. Here are some specific examples:
DMTSP can be used to introduce a protected phosphate group onto amino acids, which are the building blocks of proteins. This technique, particularly relevant in Fmoc/solid-phase peptide synthesis, allows for the controlled assembly of peptides containing phosphorylated residues [].
DMTSP serves as a key reagent in the multi-step synthesis of PEP, a vital intermediate in cellular metabolism. The process involves trimethylsilylation, bromination, and a Perkow reaction [].
DMTSP finds application in the synthesis of sialyl phosphonates and sulfonamide phosphonates, which are classes of compounds with potential therapeutic applications [, ].
Beyond its role in phosphorylated molecule synthesis, DMTSP demonstrates potential in other areas of scientific research:
DMTSP's ability to react with hydroxyl groups makes it a potential tool for modifying various biomolecules, such as proteins and carbohydrates. This opens avenues for exploring the functional consequences of such modifications [].
Recent research suggests that DMTSP can be employed in the development of novel materials with specific properties, such as flame retardancy and improved thermal stability [].
Dimethyl trimethylsilyl phosphite is an organophosphorus compound characterized by the molecular formula . This compound is notable for its reactivity and versatility in organic synthesis, particularly in the preparation of various organophosphorus derivatives. It serves as a valuable reagent in chemical transformations, including phosphorylation reactions and the synthesis of phosphonates and phosphoric acid derivatives. The presence of trimethylsilyl groups enhances its stability and solubility in organic solvents, making it a suitable candidate for various applications in both research and industrial settings.
The biological activity of dimethyl trimethylsilyl phosphite has been explored primarily through its role as a reagent in synthesizing biologically active compounds. For instance, it has been utilized in the phosphorylation of various organic substrates, contributing to the development of potential pharmaceuticals. The compound's ability to facilitate the formation of phosphoamino acids and other biologically relevant derivatives underscores its significance in medicinal chemistry .
Several methods exist for synthesizing dimethyl trimethylsilyl phosphite:
Dimethyl trimethylsilyl phosphite finds applications across various fields:
Studies have indicated that dimethyl trimethylsilyl phosphite interacts effectively with various substrates during chemical transformations. For instance, its reaction with aromatic nitroso compounds leads to the oxidation of the phosphite to corresponding phosphate esters while generating azoxy compounds . Additionally, its role as an electrolyte additive has been shown to improve the stability of lithium-ion battery interfaces, highlighting its multifunctional capabilities in electrochemical systems .
Dimethyl trimethylsilyl phosphite can be compared with several similar compounds within organophosphorus chemistry. The following table summarizes these comparisons:
| Compound | Description | Unique Features |
|---|---|---|
| Tris(trimethylsilyl) phosphite | Used for preparing bis(trimethylsilyl)phosphonate esters. | Higher silylation degree; used primarily for esters. |
| Diethyl trimethylsilyl phosphite | Versatile reagent for synthesizing various organophosphorus compounds. | More reactive due to ethyl groups; used in diverse syntheses. |
| Dimethyl methylphosphonate | Used as a precursor for nerve agents; has significant biological activity. | Highly toxic; primarily studied for safety and regulation. |
Dimethyl trimethylsilyl phosphite stands out due to its balance between reactivity and stability, making it suitable for both synthetic applications and electrochemical processes without the high toxicity associated with some similar compounds.
Dimethyl trimethylsilyl phosphite represents a distinctive organophosphorus compound that incorporates both phosphorus and silicon atoms within its molecular framework [1] [2]. The compound is officially registered under Chemical Abstract Service Number 36198-87-5 and European Community Number 252-908-3, establishing its unique chemical identity in international databases [1] [3] [4]. The molecular formula C₅H₁₅O₃PSi defines the precise atomic composition, indicating the presence of five carbon atoms, fifteen hydrogen atoms, three oxygen atoms, one phosphorus atom, and one silicon atom [1] [2] [4].
The International Union of Pure and Applied Chemistry systematic name for this compound is dimethyl trimethylsilyl phosphite, which accurately reflects its structural composition [2] [5]. The linear formula (CH₃)₃SiOP(OCH₃)₂ provides a more detailed representation of the atomic connectivity, illustrating the trimethylsilyl group attached to the phosphorus center through an oxygen bridge [1] [6]. This molecular architecture creates a compound with a molecular weight of 182.23 grams per mole [1] [3] [4].
The molecular structure of dimethyl trimethylsilyl phosphite can be precisely described through various chemical identification systems [2] [4]. The Canonical Simplified Molecular Input Line Entry System representation COP(OC)OSi(C)C provides a standardized notation for computational chemistry applications [1] [2] [5]. The International Chemical Identifier 1S/C5H15O3PSi/c1-6-9(7-2)8-10(3,4)5/h1-5H3 offers a unique structural descriptor that enables unambiguous identification across chemical databases [2] [5].
The International Chemical Identifier Key HWMXPTIFAGBDIK-UHFFFAOYSA-N serves as a condensed hash representation of the molecular structure [2] [4] [5]. Additional registry numbers include Beilstein Registry Number 1849308 and Molecular Descriptor Laboratory Number MFCD00075439, which facilitate literature searches and chemical procurement [1] [3] [6].
Dimethyl trimethylsilyl phosphite belongs to the broader category of organophosphorus compounds, specifically classified as a phosphite ester [5] [7] [8]. This classification places the compound among derivatives of phosphorous acid, where the hydroxyl groups have been replaced by organic substituents [7] [9]. The compound represents a mixed organophosphorus-organosilicon species due to the presence of both phosphorus and silicon functional groups within the same molecule [5] [10].
From a phosphorus chemistry perspective, the compound is categorized as a phosphorus(III) compound, indicating the trivalent oxidation state of the phosphorus atom [7] [8]. This oxidation state distinguishes it from phosphate esters, which contain phosphorus in the pentavalent state [8]. The trimethylsilyl component classifies the compound as an organosilicon derivative, specifically a silyl phosphite [11] [12].
The molecular structure incorporates two distinct functional group families that define its chemical behavior [5] [7]. The phosphite ester functionality P(OR)₃ represents the core structural motif, where two of the substituents are methyl groups and one is a trimethylsilyl group [7] [9]. This arrangement creates an asymmetric phosphorus center with mixed alkyl and silyl substitution patterns [1] [5].
The trimethylsilyl group Si(CH₃)₃ attached through an oxygen linkage contributes significant steric bulk and chemical inertness to the molecule [11] [13]. This functional group is characterized by the presence of three methyl groups bonded to a silicon atom, which imparts unique chemical properties including hydrolytic sensitivity and volatility enhancement [11] [13].
| Property | Value | Reference |
|---|---|---|
| Chemical Abstract Service Number | 36198-87-5 | [1] [2] [3] |
| European Community Number | 252-908-3 | [1] [3] [4] |
| Molecular Formula | C₅H₁₅O₃PSi | [1] [2] [4] |
| Molecular Weight (g/mol) | 182.23 | [1] [3] [4] |
| Linear Formula | (CH₃)₃SiOP(OCH₃)₂ | [1] [6] |
| Canonical Simplified Molecular Input Line Entry System | COP(OC)OSi(C)C | [1] [2] [5] |
| International Chemical Identifier Key | HWMXPTIFAGBDIK-UHFFFAOYSA-N | [2] [4] [5] |
| Beilstein Registry Number | 1849308 | [1] [3] [6] |
The compound exists as a clear colorless liquid at room temperature with a density of 0.954 grams per milliliter at 25°C [1] [3] [6]. The boiling point occurs at 36-37°C under reduced pressure of 11 mmHg, or 146.6°C at standard atmospheric pressure [3] [6] [14]. The refractive index n₂₀/D measures 1.410, providing optical characterization data [1] [3] [6].
Spectroscopic analysis reveals an ionization energy of 8.95 electron volts determined through photoelectron spectroscopy [15]. The monoisotopic mass precisely measures 182.052808 atomic mass units, while the average mass is 182.232 atomic mass units [4] [15]. These spectroscopic parameters were established through photoelectron spectroscopy studies conducted by Zverev and colleagues in 1986 [15].
| Classification Category | Classification | Reference |
|---|---|---|
| Primary Chemical Class | Organophosphorus compound | [5] [8] |
| Secondary Chemical Class | Phosphite ester | [7] [9] |
| Functional Group Classification | Mixed organophosphorus-organosilicon compound | [5] [10] |
| Phosphorus Oxidation State | Phosphorus(III) compound | [7] [8] |
| Silicon-containing Classification | Trimethylsilyl derivative | [11] [13] |
| Ester Classification | Phosphorous acid ester | [7] [9] |
| Chemical Family | Silyl phosphite | [5] [12] |
Dimethyl trimethylsilyl phosphite is an organophosphorus compound with the molecular formula C₅H₁₅O₃PSi and a molecular weight of 182.23 g/mol [1] [2]. The compound is registered under CAS number 36198-87-5 and appears as a clear, colorless liquid at room temperature [3]. The molecular structure features a central phosphorus atom bonded to two methoxy groups and one trimethylsilyl group through oxygen bridges, creating a phosphite ester configuration [1] [4].
The compound exhibits several synonymous names including phosphorous acid dimethyl trimethylsilyl ester, dimethoxy[(trimethylsilyl)oxy]phosphine, and trimethylsiloxydimethoxyphosphine [2]. Its structural representation can be expressed through the SMILES notation as COP(OC)OSi(C)C, indicating the connectivity between the phosphorus center and its substituents [4] [5].
The phosphorus atom in dimethyl trimethylsilyl phosphite exists in the +3 oxidation state, characteristic of phosphite esters [6] [7]. Phosphorus has an electronic configuration of 1s² 2s² 2p⁶ 3s² 3p³, with five valence electrons in its outermost shell [8] [9]. In compounds, phosphorus commonly exhibits oxidation states of -3, +3, and +5, with the +3 state being predominant in organophosphorus(III) compounds [10] [11].
The ionization energy of dimethyl trimethylsilyl phosphite has been experimentally determined to be 8.95 eV through photoelectron spectroscopy, indicating the energy required to remove an electron from the molecule [12]. This value is consistent with other organophosphorus(III) compounds and reflects the electron-donating nature of the substituents around the phosphorus center.
The phosphorus atom in dimethyl trimethylsilyl phosphite adopts a tetrahedral electron geometry with four electron pairs around the central atom: three bonding pairs (to the two methoxy groups and one trimethylsilyl group) and one lone pair [13] [14]. This results in an sp³ hybridization of the phosphorus center, consistent with tetrahedral electron pair geometry predicted by VSEPR theory.
The molecular geometry around phosphorus is trigonal pyramidal due to the presence of the lone pair, which occupies one of the tetrahedral positions [14] [15]. The lone pair exerts greater repulsion than bonding pairs, causing the bond angles to deviate from the ideal tetrahedral angle of 109.5°. Typical O-P-O bond angles in organophosphorus compounds range from 100° to 110°, while P-O-Si bond angles are typically between 120° and 130°.
The P-O bonds in dimethyl trimethylsilyl phosphite are polar covalent bonds, with oxygen being more electronegative than phosphorus (electronegativity values: O = 3.44, P = 2.19) [13]. The P-O bond lengths are typically in the range of 1.55-1.60 Å, which is characteristic of single P-O bonds in organophosphorus compounds. These bonds exhibit significant ionic character due to the electronegativity difference between phosphorus and oxygen.
The P-O bonds show considerable stability under normal conditions but are susceptible to hydrolysis in the presence of moisture. The compound is classified as having hydrolytic sensitivity level 7, meaning it reacts slowly with moisture and water [3] [16]. This hydrolytic behavior is typical of organophosphorus esters and reflects the electrophilic nature of the phosphorus center.
The trimethylsilyl group is connected to the phosphorus center through a Si-O-P linkage. The Si-O bond length is typically 1.60-1.65 Å, which is longer than P-O bonds due to the larger atomic radius of silicon compared to phosphorus. The Si-O bond is also polar, with oxygen being more electronegative than silicon (electronegativity values: O = 3.44, Si = 1.90).
The trimethylsilyl group exhibits a +I (positive inductive) effect, which enhances the nucleophilicity of the phosphorus lone pair [17]. This electronic effect is significant in determining the reactivity and stability of the compound. The steric bulk of the trimethylsilyl group also provides protection to the phosphorus center, influencing reaction pathways and selectivity.
The phosphorus center in dimethyl trimethylsilyl phosphite possesses a lone pair of electrons that contributes to its nucleophilic character [13]. This lone pair can participate in various chemical reactions, making the compound a useful reagent in organic synthesis. The electron-donating nature of the methoxy and trimethylsilyl substituents stabilizes the phosphorus(III) center and influences its chemical behavior.
The compound's electronic structure is further characterized by its polar nature, resulting from the asymmetric distribution of electron density around the phosphorus center. The molecular symmetry belongs to the C₁ point group, indicating no symmetry elements due to the different substituents around the phosphorus atom.
The ³¹P NMR spectrum of dimethyl trimethylsilyl phosphite shows chemical shifts characteristic of trivalent phosphorus compounds. The chemical shift typically falls within the range of +90 to +110 ppm, which is consistent with phosphorus(III) species bearing electron-donating substituents [17]. The exact chemical shift depends on the specific electronic environment and substituent effects.
In ¹H NMR spectroscopy, the compound displays characteristic signals for the methyl groups of both the methoxy substituents and the trimethylsilyl group. The methoxy protons appear as doublets due to coupling with phosphorus, while the trimethylsilyl methyl protons appear as singlets [18] [19]. The coupling constants provide information about the bond connectivity and electronic environment around the phosphorus center.
The infrared spectrum of dimethyl trimethylsilyl phosphite exhibits characteristic absorption bands that provide structural information. The P=O stretching vibration is not observed in this compound since it is a phosphite (P(III)) rather than a phosphate (P(V)). Instead, the spectrum shows C-H stretching bands from the methyl groups and characteristic Si-O and P-O stretching vibrations [20].
The compound's infrared spectrum can be distinguished from related phosphate esters by the absence of the strong P=O stretching band typically observed around 1200-1300 cm⁻¹ in phosphate compounds. This spectroscopic evidence confirms the phosphorus(III) oxidation state and the phosphite ester structure.
Mass spectrometric analysis of dimethyl trimethylsilyl phosphite shows a molecular ion peak at m/z 182, corresponding to the molecular weight of the compound [4]. The fragmentation pattern provides information about the bond strengths and preferred cleavage sites within the molecule. Common fragmentation pathways include loss of methyl groups and cleavage of the Si-O and P-O bonds.
The exact mass of the compound has been determined to be 182.053 g/mol, providing high-precision molecular weight information for analytical purposes [21]. The monoisotopic mass is 182.052808 g/mol, which is useful for high-resolution mass spectrometry applications [1].
Dimethyl trimethylsilyl phosphite is a colorless liquid at room temperature with a density of 0.954 g/mL at 25°C [2] [21]. The compound has a boiling point of 36-37°C at 11 mmHg, indicating relatively high volatility under reduced pressure [5]. At atmospheric pressure, the boiling point is 146.6°C [21]. The flash point is 32°C, classifying it as a flammable liquid requiring appropriate safety precautions [21].
The refractive index of the compound is n₂₀/D = 1.410, which is typical for organophosphorus compounds [22] [5]. The compound should be stored at 2-8°C to maintain stability and prevent degradation [2] [22]. Its polar surface area is 41.28 Ų, and the LogP value is 2.36, indicating moderate lipophilicity [21].
The compound exhibits typical reactivity of organophosphorus(III) compounds, particularly high nucleophilicity and reducing character [13]. The lone pair on phosphorus makes it susceptible to oxidation and capable of participating in various nucleophilic substitution reactions. The compound reacts slowly with moisture due to its hydrolytic sensitivity, forming phosphorous acid derivatives and releasing methanol and trimethylsilanol [3].
The nucleophilic character of the phosphorus center enables the compound to participate in Arbuzov reactions, where treatment with alkyl halides leads to the formation of phosphonate esters through a rearrangement mechanism [23]. The trimethylsilyl group can act as a protecting group, which can be selectively removed under appropriate conditions.
Dimethyl trimethylsilyl phosphite can be compared to other organophosphorus compounds such as trimethyl phosphite and dimethyl phosphite. The introduction of the trimethylsilyl group significantly alters the electronic and steric properties compared to these simpler analogues. The silyl group provides enhanced thermal stability and modified reactivity patterns [17].
Related compounds include tris(trimethylsilyl) phosphite, which has three trimethylsilyl groups instead of two methoxy groups and one trimethylsilyl group [24] [25]. This structural difference results in different physical properties and reactivity patterns, with the tris-silyl compound showing greater steric hindrance and different electronic effects.
The compound belongs to the broader class of organophosphorus esters, which includes phosphites, phosphonites, and phosphinites [6] [7]. Phosphites like dimethyl trimethylsilyl phosphite are esters of phosphorous acid and contain phosphorus in the +3 oxidation state. This distinguishes them from phosphates, which contain phosphorus in the +5 oxidation state and exhibit different chemical properties.
Flammable;Corrosive